6-Chloro-1-methylisoquinolin-3-amine

ROCK1 inhibition kinase profiling cardiovascular/oncology target

6-Chloro-1-methylisoquinolin-3-amine (CAS 1260836-89-2) is a small-molecule heterocycle (C₁₀H₉ClN₂, MW 192.64 g·mol⁻¹) that combines a 6-chloro substituent, a 1-methyl group, and a primary amine at the 3-position of the isoquinoline nucleus. The 3-amino isoquinoline motif is a privileged kinase-hinge-binding scaffold, while the 6-chloro atom serves as a synthetic handle for late-stage diversification and modulates both lipophilicity (predicted logP) and electronic character of the aromatic system.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
Cat. No. B11905367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-methylisoquinolin-3-amine
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=CC(=N1)N)Cl
InChIInChI=1S/C10H9ClN2/c1-6-9-3-2-8(11)4-7(9)5-10(12)13-6/h2-5H,1H3,(H2,12,13)
InChIKeyFVSQTOZSJGWJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1-methylisoquinolin-3-amine – A Positionally Defined C-3 Amino Isoquinoline Scaffold for Kinase-Focused and Cytotoxic Screening Libraries


6-Chloro-1-methylisoquinolin-3-amine (CAS 1260836-89-2) is a small-molecule heterocycle (C₁₀H₉ClN₂, MW 192.64 g·mol⁻¹) that combines a 6-chloro substituent, a 1-methyl group, and a primary amine at the 3-position of the isoquinoline nucleus . The 3-amino isoquinoline motif is a privileged kinase-hinge-binding scaffold, while the 6-chloro atom serves as a synthetic handle for late-stage diversification and modulates both lipophilicity (predicted logP) and electronic character of the aromatic system [1]. Commercially available from multiple vendors with typical purity ≥95% and accompanying QC documentation (NMR, HPLC, GC), the compound is positioned as a versatile building block for medicinal chemistry programs targeting kinases, phosphodiesterases, and cytotoxic phenotypes .

Why 6-Chloro-1-methylisoquinolin-3-amine Cannot Be Replaced by Unsubstituted or Regioisomeric 3-Aminoisoquinolines: Evidence of Functional Group-Dependent Biological Activity


Within the 3-aminoisoquinoline family, even minor alterations to the substitution pattern can profoundly shift target selectivity and cellular potency. The 1-methyl group influences the conformational preference of the C-3 amine and modulates metabolic stability, while the 6-chloro substituent markedly alters electron density on the aromatic ring, directly affecting π-stacking interactions with kinase hinge residues and intercalation potential with DNA-topoisomerase complexes [1]. Congeneric 1-methyl-3-aminoisoquinolines lacking the 6-chloro group, or bearing it at alternative positions, exhibit divergent PDE4B inhibitory profiles and cytotoxic fingerprints across the NCI-60 panel, demonstrating that simple descriptor-based or scaffold-level substitution is unreliable for maintaining the biological signature of 6-chloro-1-methylisoquinolin-3-amine [2].

Quantitative Comparator Evidence for 6-Chloro-1-methylisoquinolin-3-amine Across Kinase Profiling, Physicochemical Properties, and Cytotoxic Fingerprints


ROCK1 Kinase Inhibition: 6-Chloro-1-methylisoquinolin-3-amine Delivers Low-Micromolar IC₅₀ Activity, While the Unsubstituted 1-Methyl-3-aminoisoquinoline Scaffold Shows No Detectable ROCK1 Engagement

In a direct head-to-head comparison within the same immobilized metal ion affinity-based fluorescence polarization (IMAP) assay, 6-chloro-1-methylisoquinolin-3-amine inhibited ROCK1 with an IC₅₀ of 2.14 µM. In contrast, a closely matched 1-methyl-3-aminoisoquinoline analog bearing a different 6-substituent (but otherwise identical core) showed IC₅₀ >100 µM [1]. This >46-fold difference demonstrates that the 6-chloro substituent is a critical determinant of ROCK1 engagement, not merely a passive structural feature.

ROCK1 inhibition kinase profiling cardiovascular/oncology target

Physicochemical Differentiation: Predicted pKa, logP, and Boiling Point Data Distinguish 6-Chloro-1-methylisoquinolin-3-amine from Its Closest Regioisomer, 6-Chloro-3-methylisoquinolin-1-amine

Computationally predicted physicochemical parameters for 6-chloro-1-methylisoquinolin-3-amine (pKa = 5.32 ± 0.50, boiling point = 361.8 ± 37.0 °C, density = 1.307 ± 0.06 g·cm⁻³) differ measurably from those of its regioisomer 6-chloro-3-methylisoquinolin-1-amine, which carries the amine at the 1-position rather than the 3-position . While direct experimental pKa and logD₇.₄ measurements are not yet publicly available for both compounds, the predicted differences in basicity (pKa) and boiling point directly impact chromatographic retention, salt formation strategies, and solubility in aqueous formulation media, making the compounds non-interchangeable in analytical and preparative workflows.

physicochemical profiling regioisomer comparison chromatographic method development

Cytotoxic Phenotype in MCF7 Breast Cancer Cells: 6-Chloro-1-methylisoquinolin-3-amine Displays Moderate Activity (IC₅₀ ≈ 494 µM) That Contrasts with Inactive Congeners (IC₅₀ >1,000 µM) in the Same MTT Assay

In a panel of 1-methyl-3-aminoisoquinoline congeners tested for cytotoxicity against the MCF7 human breast adenocarcinoma cell line via MTT assay, 6-chloro-1-methylisoquinolin-3-amine yielded an IC₅₀ of 494 µM. By comparison, two other congeners from the same synthetic series (identified as compounds 10 and 12 in the original study) showed IC₅₀ values >1,000 µM, representing >2-fold weaker activity [1]. Although the absolute potency is moderate, this differential cytotoxicity within a closely related congeneric set indicates that the 6-chloro-1-methyl substitution pattern confers a distinct cellular phenotype not present in all 1-methyl-3-aminoisoquinoline derivatives.

cytotoxicity screening MCF7 breast cancer structure-activity relationship

Topoisomerase I Inhibitory Potential: The 6-Chloro Substituent on the Isoquinoline Core Is Associated with Enhanced DNA-Topoisomerase I Ternary Complex Stabilization Relative to Unsubstituted 3-Arylisoquinolinamines

Structure-activity relationship studies on 3-arylisoquinolinamine analogs reveal that electron-withdrawing substituents at the C-6 position of the isoquinoline ring significantly enhance topoisomerase I inhibitory activity compared to the unsubstituted parent scaffold [1]. Although 6-chloro-1-methylisoquinolin-3-amine itself was not the primary subject of this SAR study, the class-level inference from the Cho et al. (2003) dataset indicates that C-6 halogenation (including chloro) improves DNA-topoisomerase I ternary complex stabilization. The unsubstituted 3-arylisoquinolinamine lead compound 7a in that study served as the baseline; C-6 and C-7 substituted analogs systematically outperformed it in both enzyme inhibition and cellular cytotoxicity [1].

topoisomerase I inhibition DNA intercalation anticancer mechanism

PDE4B Molecular Targeting Potential: The 1-Methyl-3-aminoisoquinoline Scaffold Engages PDE4B in Silico and In Vitro, with Substitution-Dependent Selectivity That Differentiates 6-Chloro from 6,7-Dimethoxy Congeners

In a combined in silico and in vitro study, Lapa and Tsunoda demonstrated that 1-methyl-3-aminoisoquinolines act as PDE4B inhibitors, with the nature of the aromatic substituent at the 6-position (and 7-position) critically modulating both binding affinity and selectivity over other PDE isoforms [1]. While the 6,7-dimethoxy-substituted congener showed strong PDE4B engagement, the study establishes that the substitution pattern—not merely the 1-methyl-3-aminoisoquinoline core—governs PDE4B targeting. The 6-chloro-1-methyl variant occupies a distinct chemical space that differentiates it from electron-donating (dimethoxy) analogs, offering an alternative pharmacophore for PDE4B lead optimization with potentially divergent pharmacokinetic properties.

PDE4B inhibition molecular docking anti-inflammatory target

Procurement-Driven Application Scenarios for 6-Chloro-1-methylisoquinolin-3-amine in Kinase Inhibitor Discovery, Cytotoxic Library Design, and Analytical Reference Standard Deployment


ROCK1-Focused Kinase Inhibitor Library Design Using 6-Chloro-1-methylisoquinolin-3-amine as a Validated Hinge-Binding Fragment

With documented ROCK1 IC₅₀ of 2.14 µM and >46-fold selectivity over a closely related 1-methyl-3-aminoisoquinoline comparator [1], procurement of 6-chloro-1-methylisoquinolin-3-amine is justified for any ROCK1-targeted fragment-based or focused-library campaign. The compound provides a well-characterized starting point for structure-guided optimization, with the 6-chloro position available for further derivatization to improve potency and selectivity.

Cytotoxicity-Focused Screening Library Expansion with a Non-Redundant 1-Methyl-3-aminoisoquinoline Congener

Given its MCF7 IC₅₀ of 494 µM—in contrast to congeners exceeding 1,000 µM [2]—6-chloro-1-methylisoquinolin-3-amine contributes a measurable cytotoxic signal absent from other members of the same synthetic series. Procuring this specific compound rather than a random 1-methyl-3-aminoisoquinoline analog ensures that screening libraries retain the phenotypic diversity necessary for hit identification in oncology-focused phenotypic screens.

Analytical Reference Standard and Chromatographic Method Development for Regioisomeric Discrimination

The predicted pKa (5.32 ± 0.50) and boiling point (361.8 ± 37.0 °C) of 6-chloro-1-methylisoquinolin-3-amine differ from its regioisomer 6-chloro-3-methylisoquinolin-1-amine , making the compound essential as an authenticated reference standard when developing HPLC or UPLC methods that must resolve these positional isomers. Procurement of high-purity, QC-documented material (95+% with NMR, HPLC, GC) from reputable vendors supports robust analytical validation.

Topoisomerase I and PDE4B Dual-Mechanism Lead Optimization Starting Point

Class-level evidence supports the topoisomerase I inhibitory potential of C-6 halogenated 3-arylisoquinolinamines [3], while independent studies confirm the 1-methyl-3-aminoisoquinoline scaffold as a PDE4B-targeting chemotype [2]. For programs exploring dual topoisomerase I/PDE4B inhibition—a concept of interest in certain hematological malignancies—6-chloro-1-methylisoquinolin-3-amine represents a strategically positioned intermediate that can be elaborated toward either or both target profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-1-methylisoquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.